Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile and pyrazole nitrogens), and a tunable isopropyl group, make it an attractive starting point for the synthesis of potent and selective modulators of various biological targets. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of the 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The aminopyrazole core can be elaborated to target the ATP-binding site of various kinases.
A prominent example of a drug candidate derived from this scaffold is Torkinib (PP242) , a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[4][5] Torkinib is a pyrazolopyrimidine that utilizes the 3-amino-1-isopropyl-1H-pyrazole core for its interaction with the mTOR kinase domain.[5] It has demonstrated significant anti-proliferative activity in various cancer cell lines.
Derivatives of this scaffold have also been investigated as inhibitors of other kinases, such as RET kinase, highlighting the versatility of this chemical starting point.[6][7]
Quantitative Data: Inhibitory Activities of Torkinib (PP242)
The following tables summarize the in vitro inhibitory and anti-proliferative activities of Torkinib, a key derivative of the 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile scaffold.
Table 1: Torkinib Kinase Inhibitory Potency [8][9]
| Kinase Target | IC50 (nM) |
| mTOR | 8 |
| mTORC1 | 30 |
| mTORC2 | 58 |
| p110δ | 102 |
| DNA-PK | 408 |
| p110γ | 1270 |
| p110α | 1960 |
| p110β | 2200 |
Table 2: Torkinib Anti-proliferative Activity (GI50) [8]
| Cell Line | Cancer Type | GI50 (nM) |
| Murine BM (p190-transformed) | Leukemia | 12 |
| K562 | Leukemia | 85 |
| SUP-B15 | Leukemia | 90 |
| PC3 | Prostate Cancer | 190 |
| SKOV3 | Ovarian Cancer | 490 |
| U87 | Glioblastoma | 1570 |
| 786-O | Renal Cancer | 2130 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (A Key Intermediate)
This protocol describes a general method for the synthesis of a pyrazolopyrimidine core from the title compound, which is a crucial step in synthesizing derivatives like Torkinib and RET kinase inhibitors.
Materials:
Procedure:
-
Cyclization: A mixture of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1 equivalent) and formamide (excess) is heated at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Note: This is a generalized protocol. Reaction conditions such as temperature and time may need to be optimized for specific derivatives.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Kinase Inhibitor Screening
DSF is a high-throughput screening method to identify compounds that bind to and stabilize a target protein, such as a kinase.[10][11]
Materials:
-
Purified target kinase protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile derivatives (10 mM stock in DMSO)
-
384-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye 1000-fold into the assay buffer containing the purified kinase at a final concentration of 2 µM.
-
Aliquot Mixture: Using a multi-channel pipette, add 10 µL of the protein-dye mixture to each well of a 384-well plate.
-
Add Compounds: Add 10 nL of the 10 mM compound stock solution to each well using an acoustic liquid dispenser (final compound concentration will be 10 µM). Include DMSO-only wells as a negative control.
-
Seal and Spin: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a program that continuously heats the plate from 25°C to 95°C while measuring the fluorescence of SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in melting temperature (ΔTm) in the presence of a compound compared to the DMSO control indicates binding and stabilization. A larger ΔTm generally suggests a higher binding affinity.[12]
Protocol 3: FUCCI Cell Cycle Analysis
The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system is used to visualize the cell cycle progression in live cells and to assess the effect of compounds on cell cycle arrest.[13][14][15]
Materials:
-
HeLa cells stably expressing the FUCCI reporter system (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well imaging plates.
-
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile derivatives.
-
High-content imaging system (e.g., CellVoyager CV8000).
-
Image analysis software (e.g., CellPathfinder).
Procedure:
-
Cell Seeding: Seed the FUCCI-expressing cells into a 96-well plate at a suitable density (e.g., 2500 cells/well) and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
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Time-Lapse Imaging: Place the plate in a high-content imaging system equipped with an incubator. Acquire fluorescence images (for mKO2-Cdt1 - G1 phase, and mAG1-Geminin - S/G2/M phases) and brightfield images at regular intervals (e.g., every hour) for 48 hours.[16]
-
Image Analysis:
-
Use image analysis software to identify and segment individual nuclei in the images.
-
Measure the average fluorescence intensity of the orange and green channels for each nucleus.
-
Gate the cells into different cell cycle phases (G1, S, G2/M) based on their fluorescence profiles (G1: orange; S/G2/M: green).[17]
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Quantify the percentage of cells in each phase of the cell cycle at different time points and compound concentrations to determine the effect on cell cycle progression.
Visualizations
Signaling Pathway
// Nodes
Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];
Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Torkinib [label="Torkinib\n(PP242)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"];
_4EBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"];
Protein_Synthesis [label="Protein Synthesis,\nCell Growth,\nProliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Growth_Factors -> RTK;
RTK -> PI3K;
PI3K -> PIP3 [label=" phosphorylates", fontsize=8];
PIP2 -> PIP3 [style=invis];
PIP3 -> PDK1;
PDK1 -> Akt;
Akt -> TSC_Complex [arrowhead=tee, label=" inhibits", fontsize=8];
TSC_Complex -> Rheb [arrowhead=tee, label=" inhibits", fontsize=8];
Rheb -> mTORC1 [label=" activates", fontsize=8];
mTORC1 -> S6K1;
mTORC1 -> _4EBP1;
S6K1 -> Protein_Synthesis;
_4EBP1 -> Protein_Synthesis [arrowhead=tee];
Torkinib -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits", fontsize=8];
}
.dot
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Torkinib.
Experimental Workflow
// Nodes
Scaffold [label="3-Amino-1-isopropyl-\n1H-pyrazole-4-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];
Synthesis [label="Chemical Synthesis\n(e.g., Pyrazolopyrimidine formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Library [label="Compound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DSF_Screen [label="Primary Screen:\nDifferential Scanning\nFluorimetry (DSF)", fillcolor="#FBBC05", fontcolor="#202124"];
Hit_ID [label="Hit Identification\n(ΔTm > Threshold)", fillcolor="#FBBC05", fontcolor="#202124"];
IC50_Det [label="Secondary Assay:\nIn vitro Kinase Assay\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Assay [label="Cell-based Assays:\n- Proliferation (GI50)\n- Cell Cycle (FUCCI)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Scaffold -> Synthesis;
Synthesis -> Library;
Library -> DSF_Screen;
DSF_Screen -> Hit_ID;
Hit_ID -> IC50_Det;
IC50_Det -> Cell_Assay;
Cell_Assay -> Lead_Opt;
}
.dot
Caption: Workflow for kinase inhibitor discovery using the aminopyrazole scaffold.
References